molecular formula C₇H₁₇NO₄S B013948 3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate CAS No. 38880-58-9

3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate

Cat. No. B013948
CAS RN: 38880-58-9
M. Wt: 229.3 g/mol
InChI Key: QDYXZZUKRVDVEQ-UHFFFAOYSA-N
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Description

Zwitterionic materials like "3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate" are notable for their unique chemical structure, which includes both positive and negative charges within the same molecule. This characteristic imparts these materials with distinctive solubility and interaction properties in aqueous and other polar solvent environments, making them of great interest for various applications in materials science and polymer chemistry.

Synthesis Analysis

The synthesis of closely related monomers, such as 2-hydroxy-3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate (SHPP), involves polymerization techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization. These polyzwitterions display thermoresponsive behavior in water, with solubility affected by temperature, molar mass, and the presence of salts, pointing to the complex interplay between their zwitterionic structure and environmental factors (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Molecular Structure Analysis

The molecular dynamics (MD) simulation studies on compounds like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (a closely related compound) reveal how their structure facilitates the formation of tightly packed monolayers at the air/water interface. These simulations highlight the interactions between the hydrophilic and hydrophobic groups of these molecules and their surrounding environment, offering insights into the molecular basis of their behavior at interfaces (Qu et al., 2016).

Chemical Reactions and Properties

Research on zwitterionic compounds like "this compound" focuses on their reactions and the resulting properties, such as their responsiveness to changes in pH and electrolyte concentration. Amphoteric copolymers synthesized from related monomers demonstrate complex solubility behavior influenced by their composition, pH, and ionic strength, underlining the role of coulombic interactions and hydration effects (Kathmann, White, & McCormick, 1997).

Physical Properties Analysis

The physical properties of these materials, including their phase behavior in aqueous solutions and the influence of molecular weight and ionic strength on their solubility, are critical for their potential applications. The synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and their characterization via NMR and other techniques provide valuable information on their structure-property relationships (Zhu et al., 2007).

Chemical Properties Analysis

The chemical properties, including the stability and reactivity of these zwitterionic compounds, are influenced by their unique molecular structures. Studies on related zwitterionic materials demonstrate how the nature of the spacer group between the anionic and cationic moieties can significantly affect their overall properties, such as solubility and phase behavior in different environments (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Scientific Research Applications

Salt Response and Rheological Behavior

Sulfobetaine 3-[N,N-dimethyl-N-(2-methacryloxylethyl)ammonio]-propane sulfonate (DMAPS) is used to create salt-sensitive copolymers with acrylamide. These copolymers exhibit distinct dissolution behaviors in the presence of different cations, with electrostatic shielding effects being the primary mechanism for this salt-in effect. The copolymers show changes in molecular and aggregate expansion, which helps explain their rheological behavior in various solutions (Ye, Song, & Zheng, 2016).

Modulating Solubility in Water and Salt Solutions

The solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions can be adjusted via the spacer group separating the cationic and anionic moieties. This modification affects the thermoresponsive behavior in water, showing phase separation at low temperatures with upper critical solution temperatures (UCST) dependent on molar mass and salt addition (Hildebrand, Laschewsky, & Wischerhoff, 2016).

High-Performance Liquid Chromatography for Detergent Analysis

An improved high-performance liquid chromatographic method has been developed for the separation and quantitative analysis of zwitterionic detergents, including various alkyl sulfobetaine-type detergents. This method is highly specific and allows for the precise quantification of these compounds in different biological samples (Zanna & Haeuw, 2007).

Synthesis and Solution Property

The synthesis and solution properties of acrylamide-sulfobetaine copolymers have been explored. The study investigated optimal reaction conditions for copolymerization and evaluated the molecular size and solution rheology of the copolymers in various conditions, providing insights into their potential applications (Ye, Song, & Zheng, 2015).

Molecular Dynamics Studies

Molecular dynamics simulations have been conducted to investigate the properties of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate mono-layers at the air/water interface. These studies provide insights into the interactions and behaviors of these surfactants in various conditions, including the presence of Ca2+ ions (Qu et al., 2016).

Antimicrobial Evaluation

New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This research demonstrates the potential of these compounds in biomedical applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Mechanism of Action

Target of Action

NDSB-211 is primarily used as a surfactant . It has small hydrophobic ends and mildly solubilizes proteins for protein extraction and analysis . It is a zwitterionic compound, meaning it carries both positive and negative charges, making it effective in interacting with various proteins .

Mode of Action

NDSB-211 interacts with its protein targets by solubilizing them. Instead, it increases the extraction yield of membrane, nuclear, and cytoskeletal associated proteins . The short hydrophobic groups combined with the charge neutralization of the sulfobetaine group results in higher yields of membrane proteins .

Biochemical Pathways

By solubilizing proteins, NDSB-211 aids in their extraction and analysis, thereby influencing the pathways these proteins are involved in .

Pharmacokinetics

It is known that ndsb-211 is highly soluble in water , which suggests that it could be easily distributed in aqueous biological systems. Its zwitterionic nature might also influence its absorption and distribution.

Result of Action

The primary result of NDSB-211’s action is the increased yield of proteins from various cellular components, including membranes, nuclei, and cytoskeletons . By solubilizing these proteins, NDSB-211 aids in their extraction and analysis, which is crucial for various biochemical and biomedical research applications .

Action Environment

The action of NDSB-211 is influenced by various environmental factors. For instance, its solubility and efficacy can be affected by the pH of the environment . NDSB-211 is zwitterionic over a wide pH range , which means it retains its charge and continues to function effectively in various pH conditions. Furthermore, it is easily removed by dialysis and shows no significant absorption in the near UV range , suggesting that it is stable under various environmental conditions.

properties

IUPAC Name

3-[2-hydroxyethyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO4S/c1-8(2,5-6-9)4-3-7-13(10,11)12/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXPCGBLGHKAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38880-58-9
Record name 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38880-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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